5-Methoxy-8-methylisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-8-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a methoxy group and a carbonitrile group attached to an isoquinoline ring.
Vorbereitungsmethoden
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of common organic synthesis techniques and reagents.
Analyse Chemischer Reaktionen
5-Methoxy-8-methylisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-8-methylisoquinoline-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of isoquinoline derivatives on biological systems.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-8-methylisoquinoline-1-carbonitrile can be compared to other isoquinoline derivatives, such as:
5-Methylisoquinoline-1-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-Methylisoquinoline: Lacks both the methoxy and carbonitrile groups, making it less complex and potentially less versatile
Eigenschaften
Molekularformel |
C12H10N2O |
---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-methoxy-8-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-3-4-11(15-2)9-5-6-14-10(7-13)12(8)9/h3-6H,1-2H3 |
InChI-Schlüssel |
MKFNWEAJTKXMFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)OC)C=CN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.